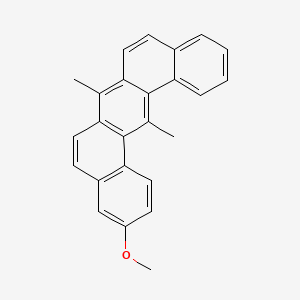
1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole: is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by its unique structure, which includes a boron-nitrogen ring with ethyl and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole typically involves the reaction of boron trihalides with organic ligands under controlled conditions. One common method involves the reaction of boron trichloride with ethyl and methyl-substituted organic compounds in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反应分析
Types of Reactions: 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron-nitrogen ring to more reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of substituted boron-nitrogen heterocycles.
科学研究应用
Chemistry: 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole is used as a precursor in the synthesis of other boron-containing compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of boron-containing compounds. These compounds are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it suitable for applications in electronics and optoelectronics.
作用机制
The mechanism of action of 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole involves interactions with various molecular targets The boron-nitrogen ring structure allows for unique electronic interactions, which can influence the compound’s reactivity and stability
相似化合物的比较
- 1,3,4,5-Tetramethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
- 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
Uniqueness: this compound is unique due to its specific ethyl and methyl substituents, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different electronic properties and reactivity patterns, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
114211-60-8 |
|---|---|
分子式 |
C13H26B2 |
分子量 |
204.0 g/mol |
IUPAC 名称 |
1,3,4,5-tetraethyl-2,2-dimethyl-1,3-diborole |
InChI |
InChI=1S/C13H26B2/c1-7-11-12(8-2)15(10-4)13(5,6)14(11)9-3/h7-10H2,1-6H3 |
InChI 键 |
MBNMGMQABGTMJN-UHFFFAOYSA-N |
规范 SMILES |
B1(C(=C(B(C1(C)C)CC)CC)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



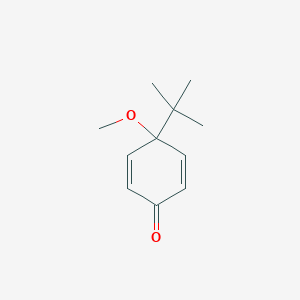
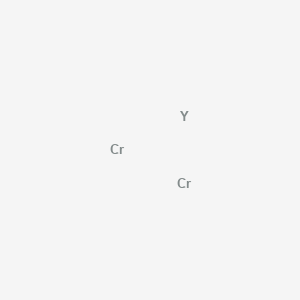
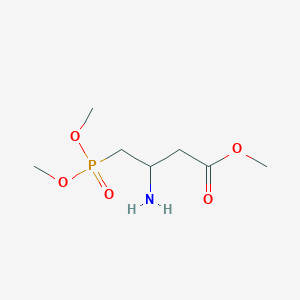
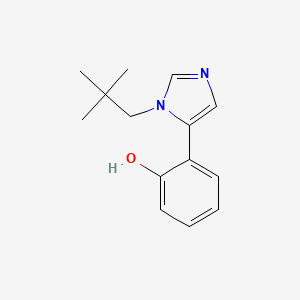
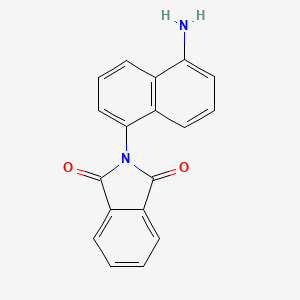
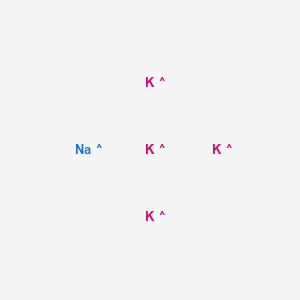
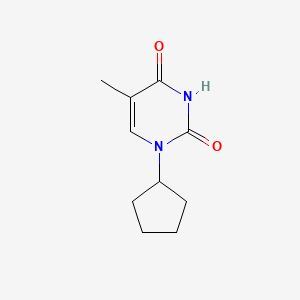
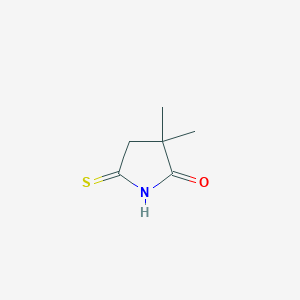


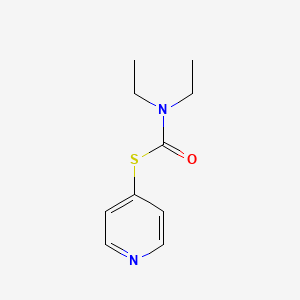
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
